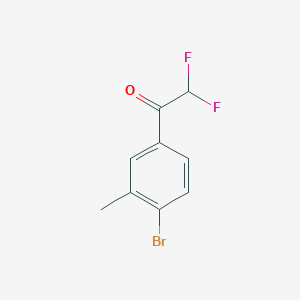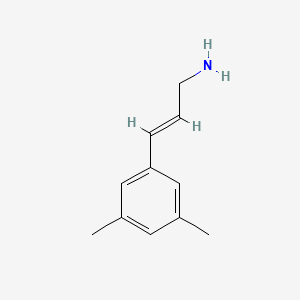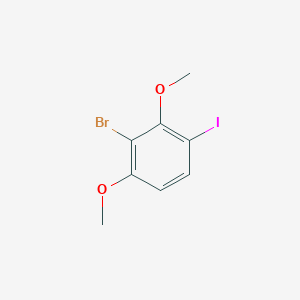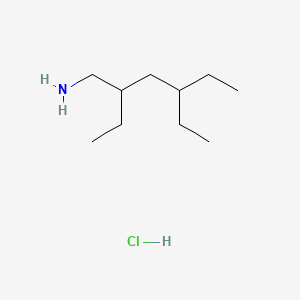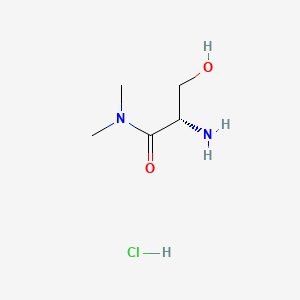
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of an amino group, a hydroxyl group, and a dimethylated amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents include acids, bases, and solvents like methanol or ethanol.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide: Lacks the hydrochloride component but shares similar structural features.
(2S)-2-amino-3-hydroxypropanamide: Similar backbone but without the dimethylation.
Uniqueness
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and dimethylated amide groups
Propriétés
Formule moléculaire |
C5H13ClN2O2 |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-7(2)5(9)4(6)3-8;/h4,8H,3,6H2,1-2H3;1H/t4-;/m0./s1 |
Clé InChI |
PPONKCXGYDCKEE-WCCKRBBISA-N |
SMILES isomérique |
CN(C)C(=O)[C@H](CO)N.Cl |
SMILES canonique |
CN(C)C(=O)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


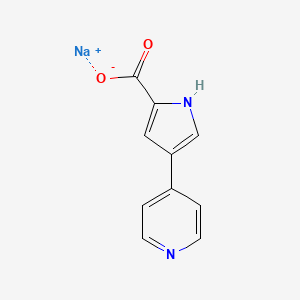
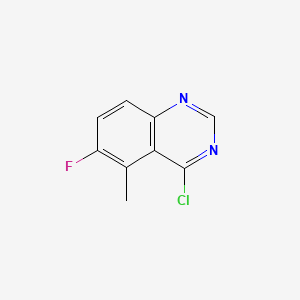
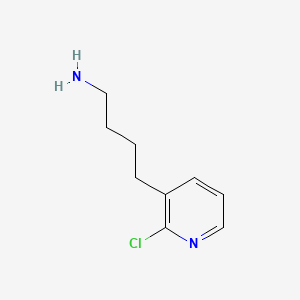


![rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one](/img/structure/B15312706.png)

![4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15312720.png)
